Atrial Natriuretic Peptide (4-24) is derived from the atrial tissue of frogs, specifically from species such as Rana pipiens (the Northern Leopard Frog). It is classified as a peptide hormone belonging to the natriuretic peptide family, which also includes Brain Natriuretic Peptide and C-type Natriuretic Peptide. These peptides are characterized by their ability to regulate blood pressure and fluid balance in the body.
The synthesis of Atrial Natriuretic Peptide (4-24) occurs primarily in the cardiac atria. Research indicates that frog ventricular cardiocytes express genes related to the synthesis of Atrial Natriuretic Peptide. The peptide undergoes post-translational modifications to become biologically active.
The synthesis process can be outlined as follows:
The molecular structure of Atrial Natriuretic Peptide (4-24) consists of 21 amino acids, with a specific sequence that contributes to its biological activity. The peptide contains a disulfide bond that stabilizes its structure, which is essential for receptor binding and activity.
Key structural features include:
Atrial Natriuretic Peptide (4-24) participates in several biochemical reactions within the body:
These reactions are vital for maintaining homeostasis and regulating cardiovascular functions .
The mechanism of action of Atrial Natriuretic Peptide (4-24) involves its interaction with specific receptors located on target cells in the heart and vasculature. Upon binding to its receptor:
This cascade effectively reduces blood volume and pressure, demonstrating its role as a counter-regulatory hormone against hypertension .
Atrial Natriuretic Peptide (4-24) exhibits several notable physical and chemical properties:
These properties are critical when considering its use in laboratory settings or therapeutic applications .
Atrial Natriuretic Peptide (4-24) has several scientific applications:
Research continues to explore the full potential of Atrial Natriuretic Peptide (4-24) in both clinical and experimental settings .
The frog Atrial Natriuretic Peptide (ANP) fragment (4-24) is a 21-amino acid bioactive peptide (molecular weight: 2273.07 Da) isolated from Rana catesbeiana (bullfrog) heart extract. Its primary structure is defined by the sequence: Cys-Phe-Gly-Ser-Arg-Ile-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Met-Gly-Cys-Gly-Arg-Arg-Phe-OH, represented in single-letter code as CFGSRIDRIGAQSGMGCGRRF-OH [1]. This peptide features a conserved disulfide bond between Cysteine residues at positions 1 and 17 (Cys¹–Cys¹⁷), forming a 17-amino acid ring structure critical for receptor binding and biological activity. The disulfide topology constrains the peptide into a bioactive conformation, with the ring structure flanked by linear N- and C-terminal tails [1] [9].
Table 1: Amino Acid Composition of Frog ANP (4-24)
Position | Residue | Property | Role |
---|---|---|---|
1 | Cys | Hydrophobic/Sulfhydryl | Disulfide bond formation |
4 | Ser | Polar | Solubility/H-bonding |
7 | Arg | Basic cationic | Receptor interaction |
12 | Ala | Hydrophobic | Structural flexibility |
17 | Cys | Hydrophobic/Sulfhydryl | Disulfide bond formation |
20-21 | Arg-Arg | Basic cationic | Receptor affinity |
Biophysical studies reveal that the disulfide bond confers exceptional stability against thermal and proteolytic degradation. The bond reduces conformational flexibility, as demonstrated by molecular dynamics simulations showing that disulfide reduction increases loop flexibility by >50%, particularly in the receptor-binding domain (residues 7–17) [3]. This structural rigidity is essential for maintaining the peptide’s vasorelaxant and natriuretic activities in physiological environments.
Frog ANP (4-24) shares significant structural homology with mammalian ANP variants, particularly within the disulfide-constrained ring. Alignment of sequences reveals >65% identity in the conserved ring domain (residues 1–17) when compared to human ANP (hANP), with the receptor-binding motif (Arg-Ile-Asp-Arg/Ile-Gly-Ala) being fully conserved [9]. Key differences occur in the N- and C-terminal regions: frog ANP (4-24) lacks the N-terminal tripeptide (Ser-Leu-Arg) present in full-length frog ANP-24 and mammalian ANP, resulting in enhanced metabolic stability without compromising receptor affinity [2].
Table 2: Sequence Homology Between Frog and Mammalian ANP Variants
Region | Frog ANP (4-24) | Human ANP | Functional Implication |
---|---|---|---|
Disulfide ring | Cys¹-Phe-Gly-Ser-Arg-Ile-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Met-Gly-Cys¹⁷ | Cys¹-Ser-Ser-Arg-Ile-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Leu-Gly-Cys¹⁷ | Conserved receptor binding |
N-terminal tail | None (cleaved) | Ser-Leu-Arg | Enhanced stability in frog fragment |
C-terminal tail | Gly-Arg-Arg-Phe | Ser-Phe-Arg-Tyr | Differential clearance rates |
The disulfide bond topology (Cys¹–Cys¹⁷) is identical across amphibian and mammalian lineages, indicating evolutionary conservation of this structural motif for NPR-A (Natriuretic Peptide Receptor-A) activation. Structural studies confirm that the spatial orientation of residues within the ring is nearly superimposable between frog ANP-21 and human ANP, with a root-mean-square deviation (RMSD) of <1.5 Å in the receptor-binding domain [9]. This conservation enables cross-species bioactivity, as frog ANP (4-24) effectively activates human NPR-A despite sequence variations in non-critical regions.
Frog ANP (4-24) derives from the proteolytic processing of its precursor, proANP, by the cardiac serine protease corin. This enzyme cleaves proANP between residues Arg²⁴ and Ser²⁵ to generate the bioactive C-terminal fragment ANP (1-24), which is further truncated to ANP (4-24) in frog atrial tissue [2] [8]. Unlike mammalian ANP, frog ANP (4-24) undergoes minimal glycosylation. While human proANP carries O-glycans at Ser/Thr residues (e.g., Ser¹⁷, Ser²³) that delay processing, frog ANP (4-24) lacks these modifications, enabling efficient furin-mediated maturation and rapid bioactivity [7] [8].
Table 3: Impact of Structural Features on Bioactivity
Structural Feature | Role in Bioactivity | Experimental Evidence |
---|---|---|
Cys¹–Cys¹⁷ disulfide bond | Stabilizes receptor-binding domain | 90% activity loss upon reduction [3] |
Arg⁷, Arg¹⁰, Arg²⁰, Arg²¹ | Electrostatic interaction with NPR-A | 8-fold activity drop upon mutation to Glu [1] |
Phe³, Phe²⁴ | Hydrophobic core packing | Circular dichroism shows conformational destabilization upon removal |
The bioactive conformation of frog ANP (4-24) is characterized by an amphipathic α-helix spanning residues 7–17 (Ile-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Met), stabilized by the disulfide bond. This helix positions cationic residues (Arg⁷, Arg¹⁰) and hydrophobic residues (Ile⁶, Ile⁹, Met¹⁶) on opposing faces, facilitating membrane interaction and receptor docking. Nuclear magnetic resonance (NMR) analyses confirm that the peptide adopts a rigid, folded structure in aqueous solutions, with the C-terminal tail (Gly¹⁸-Arg-Arg-Phe²¹) enhancing NPR-A affinity through electrostatic interactions [1] [9].
Phylogenetic studies indicate that the Glandirana genus of frogs exhibits accelerated ANP diversification compared to mammals, with nucleotide substitution rates 1.8× higher in neobatrachian frogs. Despite this, the receptor-binding domain remains under strong purifying selection, preserving the core structure and disulfide topology across 200 million years of evolution [6]. This balance between sequence plasticity and functional conservation underscores the structural robustness of the ANP scaffold in maintaining cardiovascular homeostasis.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: